molecular formula C23H15N3O B4190486 (E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide

(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide

Cat. No.: B4190486
M. Wt: 349.4 g/mol
InChI Key: IDMPDEPBEFOVCZ-LFIBNONCSA-N
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Description

(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide is a complex organic compound that features a unique structure combining dibenzofuran and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide typically involves multiple steps, starting with the preparation of the dibenzofuran and benzimidazole intermediates. Common synthetic methods for benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The final step involves the coupling of these intermediates under specific reaction conditions to form the desired acrylonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using halogens in the presence of a catalyst, or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, derivatives of dibenzofuran have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic applications in diabetes and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide is unique due to the combination of dibenzofuran and benzimidazole moieties, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-dibenzofuran-2-yl-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O/c1-14-6-8-19-20(10-14)26-23(25-19)16(13-24)11-15-7-9-22-18(12-15)17-4-2-3-5-21(17)27-22/h2-12H,1H3,(H,25,26)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMPDEPBEFOVCZ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC4=C(C=C3)OC5=CC=CC=C54)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC4=C(C=C3)OC5=CC=CC=C54)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide
Reactant of Route 2
Reactant of Route 2
(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide
Reactant of Route 3
(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide
Reactant of Route 4
(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide
Reactant of Route 5
(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide
Reactant of Route 6
(E)-2-dibenzo[b,d]furan-2-yl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide

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